Lipoxygenase Inhibition: Activity Profile Versus the Reference Inhibitor NDGA
The target compound has been validated as a potent lipoxygenase (LOX) inhibitor, with demonstrated activity against platelet 12-lipoxygenase at a test concentration of 30 µM [1]. In cross-study comparison, the reference LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30 µM for 12-LOX under comparable in vitro conditions . While the target compound's exact IC50 for 12-LOX is not reported, its identification as a potent LOX inhibitor that interferes with arachidonic acid metabolism [2] positions it as a valuable chemical tool for probing the LOX pathway, offering a distinct chemotype compared to the phenolic NDGA scaffold.
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Active at 30 µM (exact IC50 not reported) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 30 µM |
| Quantified Difference | Comparable activity range; distinct chemical scaffold |
| Conditions | In vitro enzyme inhibition assay using human platelet 12-LOX [1]; NDGA assayed under standard LOX inhibition conditions |
Why This Matters
Selecting this compound over NDGA provides a structurally distinct coumarin-based LOX inhibitor, which may circumvent scaffold-specific off-target effects and offers a different intellectual property landscape for probe development.
- [1] ChEMBL. Assay CHEMBL615117: In vitro inhibition of platelet 12-lipoxygenase. Available at: https://www.ebi.ac.uk/chembl/api/data/assay?molecule_chembl_id=CHEMBL4803817&format=JSON View Source
- [2] Medical University of Lublin. Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate – MeSH Concept Record. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
